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Compound of Interest

Compound Name: 4-Butoxy-3-ethoxybenzoic acid

Cat. No.: B019839 Get Quote

4-Butoxy-3-ethoxybenzoic acid is a polysubstituted aromatic carboxylic acid. As a derivative

of benzoic acid, it belongs to a class of compounds that are significant scaffolds in the

development of new therapeutic agents.[1][2] The dual alkoxy substitution, featuring both a

butoxy and an ethoxy group on the benzene ring, imparts specific lipophilic and electronic

properties that make it a valuable intermediate for organic synthesis and a candidate for

biological evaluation. Alkoxy-substituted benzoic acids are known to exhibit a range of

biological activities, including antibacterial and anticancer properties, making this particular

molecular architecture a point of interest for drug development professionals.[3][4]

This technical guide provides a comprehensive overview of 4-butoxy-3-ethoxybenzoic acid,

detailing its molecular structure, physicochemical properties, a robust synthetic protocol, and

methods for its analytical characterization. The insights provided are intended to equip

researchers and scientists with the foundational knowledge required for its application in drug

discovery and materials science.

Part 1: Molecular Structure and Physicochemical
Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and

biological systems. The properties of 4-Butoxy-3-ethoxybenzoic acid are determined by the

interplay of its three key functional groups: the carboxylic acid, the ethoxy group, and the

butoxy group, all attached to a central benzene ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b019839?utm_src=pdf-interest
https://www.benchchem.com/product/b019839?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39377409/
https://www.preprints.org/manuscript/202305.1969/v1/download
https://www.mdpi.com/2073-4344/13/2/389
https://globalresearchonline.net/journalcontents/v22-2/20.pdf
https://www.benchchem.com/product/b019839?utm_src=pdf-body
https://www.benchchem.com/product/b019839?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Molecular structure of 4-Butoxy-3-ethoxybenzoic acid.

The lipophilicity is enhanced by the butoxy and ethoxy chains, which can influence the

molecule's ability to cross biological membranes. The carboxylic acid group provides a site for

hydrogen bonding and salt formation, which is critical for solubility in aqueous media and

potential interactions with biological targets.

Data Presentation: Physicochemical Properties
A summary of the key identifiers and physicochemical properties for 4-Butoxy-3-
ethoxybenzoic acid is provided in Table 1.

Property Value Source(s)

IUPAC Name 4-Butoxy-3-ethoxybenzoic acid -

CAS Number 101268-36-4 [5]

Molecular Formula C₁₃H₁₈O₄ [6]

Molecular Weight 238.28 g/mol -

Monoisotopic Mass 238.12051 Da [6]

Canonical SMILES
CCCCOC1=C(C=C(C=C1)C(=

O)O)OCC
[6]

InChIKey
HEEGBVYBSCWQJP-

UHFFFAOYSA-N
[6]

Predicted XlogP 3.3 [6]

Appearance Solid (predicted) -

Part 2: Synthesis Protocol
The synthesis of 4-Butoxy-3-ethoxybenzoic acid can be efficiently achieved through a two-

step process commencing from a commercially available starting material, ethyl 3-ethoxy-4-

hydroxybenzoate. The methodology involves an initial Williamson ether synthesis followed by

saponification (ester hydrolysis).
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Causality in Experimental Design
The choice of a Williamson ether synthesis is predicated on its reliability and high yield for

forming aryl ethers from phenols.[7][8][9] This Sₙ2 reaction requires the conversion of the

weakly acidic phenolic hydroxyl group into a more potent nucleophile, the phenoxide.[10] A

moderately strong base like potassium carbonate is sufficient for this deprotonation and is

favored for its ease of handling and removal post-reaction compared to stronger bases like

sodium hydride. 1-Bromobutane is selected as the alkylating agent due to its good reactivity as

a primary alkyl halide, which minimizes the competing E2 elimination reaction.[8][9]

The subsequent hydrolysis of the ethyl ester to the carboxylic acid is a standard saponification

reaction, driven to completion by using a strong base like potassium hydroxide in a protic

solvent mixture, followed by acidification to precipitate the final product.[11]

Visualization: Synthetic Workflow

Ethyl 3-ethoxy-4-hydroxybenzoate

Williamson Ether Synthesis
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Caption: Synthetic pathway for 4-Butoxy-3-ethoxybenzoic acid.

Experimental Protocol: Step-by-Step Methodology
Step 1: Synthesis of Ethyl 4-butoxy-3-ethoxybenzoate

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add ethyl 3-ethoxy-4-hydroxybenzoate (1.0 eq), anhydrous potassium

carbonate (K₂CO₃, 1.5 eq), and N,N-Dimethylformamide (DMF) to create a stirrable solution.

Addition of Alkylating Agent: Add 1-bromobutane (1.2 eq) to the mixture dropwise at room

temperature.

Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up: After completion, cool the mixture to room temperature and pour it into 200 mL of

cold deionized water. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous

sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude

ethyl 4-butoxy-3-ethoxybenzoate, which can be used in the next step without further

purification.

Step 2: Synthesis of 4-Butoxy-3-ethoxybenzoic acid (Hydrolysis)

Reaction Setup: Dissolve the crude ethyl 4-butoxy-3-ethoxybenzoate from the previous step

in a mixture of ethanol and water (e.g., 2:1 ratio). Add potassium hydroxide (KOH, 3.0 eq).

Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the disappearance of the

ester spot by TLC.

Work-up and Acidification: Cool the reaction mixture to room temperature and remove the

ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash

with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice

bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl).
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Isolation: The white precipitate of 4-Butoxy-3-ethoxybenzoic acid will form upon

acidification. Collect the solid by vacuum filtration, wash with cold deionized water, and dry

under vacuum.

Recrystallization (Optional): For higher purity, the product can be recrystallized from an

appropriate solvent system like ethanol/water.

Part 3: Analytical Characterization
To confirm the identity and purity of the synthesized 4-Butoxy-3-ethoxybenzoic acid, a suite

of spectroscopic techniques is employed. Each method provides unique information about the

molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms in their

specific chemical environments. The aromatic protons will appear as distinct signals in the

downfield region (δ 6.9-7.8 ppm). The methylene protons of the ethoxy and butoxy groups

adjacent to oxygen atoms will be deshielded (δ ~4.0-4.2 ppm). The remaining aliphatic

protons will appear in the upfield region (δ 0.9-1.8 ppm). The carboxylic acid proton will be a

broad singlet at a very downfield shift (δ > 10 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 165 ppm).

Aromatic carbons will resonate in the δ 110-160 ppm range, with those attached to oxygen

atoms appearing further downfield. The aliphatic carbons of the alkoxy groups will be found

in the upfield region (δ 14-70 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of benzoic acid and its derivatives shows characteristic absorption bands.[12][13][14]
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Functional Group
Characteristic Absorption
(cm⁻¹)

Rationale

O-H (Carboxylic Acid) 3300 - 2500 (broad)

The broadness is due to

hydrogen bonding between

carboxylic acid dimers.[13][15]

C-H (Aromatic) 3100 - 3000

Stretching vibrations of sp²

hybridized C-H bonds on the

benzene ring.

C-H (Aliphatic) 3000 - 2850

Stretching vibrations of sp³

hybridized C-H bonds in the

ethoxy and butoxy groups.

C=O (Carbonyl) 1710 - 1680

Stretching vibration of the

carbonyl group in the

carboxylic acid, conjugated

with the aromatic ring.[15]

C=C (Aromatic) 1600, 1580, 1475
Skeletal vibrations within the

benzene ring.

C-O (Ether & Acid) 1320 - 1210 (strong)

Asymmetric and symmetric C-

O stretching vibrations from

the ether linkages and the

carboxylic acid.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. For 4-Butoxy-3-ethoxybenzoic acid (C₁₃H₁₈O₄), the expected monoisotopic

mass is 238.1205 Da.[6] Electron ionization (EI) would likely show a molecular ion peak (M⁺) at

m/z 238. Common fragmentation patterns would include the loss of the butoxy and ethoxy

groups, as well as the characteristic loss of a carboxyl group.

Part 4: Applications in Research and Drug
Development
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Substituted benzoic acids are prevalent motifs in medicinal chemistry. The specific substitution

pattern of 4-Butoxy-3-ethoxybenzoic acid makes it a valuable building block for creating

more complex molecules with tailored biological activities.

Scaffold for Synthesis: The carboxylic acid group can be readily converted into esters,

amides, or other functional groups, allowing for the synthesis of compound libraries for high-

throughput screening.

Potential Biological Activity: Alkoxy groups on a benzene ring can modulate a compound's

pharmacokinetic properties (absorption, distribution, metabolism, and excretion). They can

also participate in key binding interactions with biological targets. Research on other alkoxy-

substituted benzoic acids suggests potential for antimicrobial, anti-inflammatory, and

anticancer activities.[3][4][16] For instance, the presence of these groups can influence C-H

activation sites for further synthetic elaboration or act as pharmacophore elements.[3]

Materials Science: Benzoic acid derivatives are also used in the synthesis of liquid crystals

and other advanced materials. The rod-like shape of this molecule could be exploited in such

applications.[11]

Further investigation into the biological profile of 4-Butoxy-3-ethoxybenzoic acid and its

derivatives is a promising avenue for the development of novel therapeutic agents.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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